1-(4-chloro-1H-pyrazol-5-yl)-N-methylpropan-1-amine
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Overview
Description
1-(4-chloro-1H-pyrazol-5-yl)-N-methylpropan-1-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a chlorine atom at the 4-position and a methyl group at the nitrogen atom makes this compound unique. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chloro-1H-pyrazol-5-yl)-N-methylpropan-1-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Chlorination: The pyrazole ring is then chlorinated at the 4-position using reagents such as thionyl chloride or phosphorus pentachloride.
Alkylation: The chlorinated pyrazole is then alkylated with N-methylpropan-1-amine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be used to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(4-chloro-1H-pyrazol-5-yl)-N-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom at the 4-position can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acid.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
1-(4-chloro-1H-pyrazol-5-yl)-N-methylpropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(4-chloro-1H-pyrazol-5-yl)-N-methylpropan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(4-chloro-1H-pyrazol-5-yl)-N-methylpropan-1-amine is unique due to its specific substitution pattern and the presence of a methyl group on the nitrogen atom. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C7H12ClN3 |
---|---|
Molecular Weight |
173.64 g/mol |
IUPAC Name |
1-(4-chloro-1H-pyrazol-5-yl)-N-methylpropan-1-amine |
InChI |
InChI=1S/C7H12ClN3/c1-3-6(9-2)7-5(8)4-10-11-7/h4,6,9H,3H2,1-2H3,(H,10,11) |
InChI Key |
CONJSILAGFWGPI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C=NN1)Cl)NC |
Origin of Product |
United States |
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